molecular formula C19H20N2O2 B2582971 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide CAS No. 852137-20-3

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide

Cat. No.: B2582971
CAS No.: 852137-20-3
M. Wt: 308.381
InChI Key: RKTUGFMPAHNAQA-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide typically involves the reaction of 1,2-dimethylindole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors, including serotonin and melatonin receptors, which can modulate biological processes. The benzamide group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide
  • N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide stands out due to its specific substitution pattern on the indole ring and the presence of the methoxybenzamide group. This unique structure imparts distinct biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-10-16-11-14(4-9-18(16)21(13)2)12-20-19(22)15-5-7-17(23-3)8-6-15/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTUGFMPAHNAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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